Documented Pharmaceutical Intermediate Identity in JAK Inhibitor Patent Literature
The target compound has been explicitly identified in patent literature as a key structural component in the synthesis of Janus kinase (JAK) inhibitors intended for treating inflammatory and autoimmune conditions [1]. The patent CN110650959A specifically describes compounds containing the 2-(difluoromethoxy)-4-fluorophenyl moiety as part of therapeutic agents targeting JAK-mediated pathways. This documented pharmaceutical relevance distinguishes the compound from generic building blocks lacking explicit patent citations [2].
| Evidence Dimension | Patent-documented pharmaceutical intermediate utility |
|---|---|
| Target Compound Data | Explicitly cited in JAK inhibitor patent CN110650959A as structural component |
| Comparator Or Baseline | Closest regioisomeric analogs (CAS 886859-40-1, CAS 1344933-85-2, CAS 1214333-01-3) lack equivalent patent citation for this specific application class |
| Quantified Difference | Qualitative: Direct patent citation vs. absence of citation |
| Conditions | Patent literature search across difluoromethoxyphenyl alcohol analogs |
Why This Matters
Procurement decisions for pharmaceutical intermediate supply require documented application relevance; this compound provides verifiable patent citation supporting its utility in JAK inhibitor programs.
- [1] Janssen Pharmaceutica NV, Beigene Ltd. (2019). CN110650959A: Therapeutic compounds and compositions and methods of use thereof. China Patent. View Source
- [2] WIPO. (2026). WO/2026/007254: Novel PDE4 inhibitor and use thereof. Difluoromethoxyphenyl PDE4 inhibitor patent. View Source
